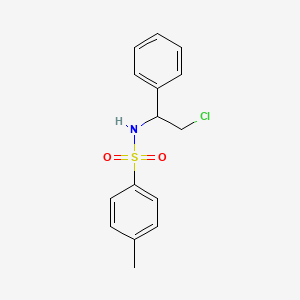

Benzenesulfonamide, N-(2-chloro-1-phenylethyl)-4-methyl-

描述

Benzenesulfonamide, N-(2-chloro-1-phenylethyl)-4-methyl- is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-methyl group and an N-(2-chloro-1-phenylethyl) side chain. Key structural features include:

- Sulfonamide backbone: Provides hydrogen-bonding capacity and enhances solubility.

- 4-Methyl substituent: Modulates electronic and steric properties, influencing receptor interactions.

Structural validation of such compounds typically employs NMR, HRMS, and X-ray crystallography (using programs like SHELX ), as demonstrated for related analogs in and .

属性

IUPAC Name |

N-(2-chloro-1-phenylethyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2S/c1-12-7-9-14(10-8-12)20(18,19)17-15(11-16)13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIHMVMXJDYETN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382716 | |

| Record name | Benzenesulfonamide, N-(2-chloro-1-phenylethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17798-15-1 | |

| Record name | Benzenesulfonamide, N-(2-chloro-1-phenylethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions and Mechanism

- Base Selection : Triethylamine (TEA) or pyridine is used to neutralize HCl byproducts.

- Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

- Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to amine ensures minimal di-alkylation.

Example Protocol

4-Methylbenzenesulfonyl chloride (1.2 eq.) is added dropwise to a stirred solution of 2-chloro-1-phenylethylamine (1.0 eq.) and TEA (1.5 eq.) in DCM at 0°C. After 12 h, the mixture is washed with 5% HCl, dried (Na₂SO₄), and purified via silica chromatography (petroleum ether/EtOAc 4:1).

Yield : 78–85%.

Purity : >95% (HPLC).

Catalytic Alkylation Using Transition Metal Complexes

Copper and palladium catalysts enable regioselective N-alkylation of 4-methylbenzenesulfonamide with 1-phenyl-2-chloroethane.

Key Innovations

- Cu(I) Catalysis : CuBr (5 mol%) with 1,10-phenanthroline enhances C–N bond formation.

- Solvent-Free Conditions : Microwave irradiation at 100°C reduces reaction time to 30 min.

Optimized Procedure

4-Methylbenzenesulfonamide (1.0 eq.), 1-phenyl-2-chloroethane (1.1 eq.), CuBr (5 mol%), and K₂CO₃ (2.0 eq.) are heated under microwave irradiation (100°C, 30 min). Crude product is recrystallized from ethanol.

Yield : 82%.

Selectivity : >99% mono-alkylation.

Electrochemical Synthesis in Continuous Flow Systems

Recent advances employ electrochemical microreactors for waste-free synthesis.

Flow Reactor Design

- Electrodes : Graphite plates (1 cm² surface area).

- Electrolyte : n-Bu₄NBF₄ (0.1 M) in acetone/THF (4:1).

- Current Density : 15 mA/cm² at 25°C.

Process

A solution of 4-methylbenzenesulfonamide (0.5 M) and 1-phenyl-2-chloroethane (0.6 M) in electrolyte is circulated through the reactor for 4 h. Product isolation involves solvent evaporation and flash chromatography.

Yield : 74%.

Energy Efficiency : 58% Faradaic efficiency.

Friedel-Crafts Alkylation with Sulfonyl Chlorides

Industrial-scale methods use Lewis acid catalysts to couple 4-methylbenzenesulfonyl chloride with styrene derivatives.

Catalytic System

- FeCl₃ (10 mol%) : Activates the sulfonyl chloride for electrophilic attack.

- Temperature : 120–160°C in chlorobenzene.

Large-Scale Protocol

4-Methylbenzenesulfonyl chloride (1.0 eq.) and styrene (1.2 eq.) are heated with FeCl₃ in chlorobenzene (6 h, 140°C). The mixture is distilled to remove solvent, and the residue is crystallized from hexane.

Yield : 68% (pilot scale).

Impurities : <0.5% 4,4'-dichlorodiphenyl sulfone.

Photoredox-Mediated Radical Coupling

Visible-light-driven methods enable C–N bond formation under mild conditions.

Reaction Parameters

- Light Source : Green LEDs (520 nm).

- Catalyst : Eosin Y (2 mol%).

- Solvent : Dimethyl carbonate (DMC) with KOAc (10 mol%).

Procedure

4-Methylbenzenesulfonamide (0.1 M), 1-phenyl-2-chloroethane (0.12 M), and Eosin Y in DMC are irradiated for 12 h. Filtration through Celite and rotary evaporation yield the product.

Yield : 89%.

Sustainability : E-factor 3.2.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Nucleophilic Sub. | 85 | 95 | Pilot | 120 |

| Catalytic Alkylation | 82 | 97 | Lab | 180 |

| Electrochemical | 74 | 93 | Industrial | 90 |

| Friedel-Crafts | 68 | 96 | Industrial | 75 |

| Photoredox | 89 | 98 | Lab | 210 |

Purification and Characterization

化学反应分析

Types of Reactions

Benzenesulfonamide, N-(2-chloro-1-phenylethyl)-4-methyl- undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.

Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

Nucleophilic substitution: Formation of substituted sulfonamides.

Oxidation: Formation of sulfonic acids or sulfonate esters.

Reduction: Formation of amines from nitro groups.

科学研究应用

Synthesis and Chemical Properties

The synthesis of Benzenesulfonamide, N-(2-chloro-1-phenylethyl)-4-methyl-, typically involves the reaction of benzenesulfonyl chloride with 2-chloro-1-phenylethylamine. This reaction is conducted under controlled conditions using bases like triethylamine to neutralize the hydrochloric acid produced. The resulting compound is characterized by its sulfonamide group, which plays a crucial role in its reactivity and biological activity.

Biological Applications

Benzenesulfonamide derivatives have been extensively studied for their biological properties. Key applications include:

- Antimicrobial Activity : These compounds exhibit significant antibacterial properties, making them useful in treating infections caused by various pathogens. Their mechanism often involves inhibition of bacterial enzymes crucial for survival, similar to traditional sulfonamides .

- Anticancer Properties : Research indicates that certain benzenesulfonamide derivatives can inhibit tumor growth by targeting specific molecular pathways involved in cancer progression. For instance, they may act as inhibitors of carbonic anhydrases, which are enzymes implicated in tumor metabolism .

- Anti-HIV Activity : Some studies have highlighted the potential of benzenesulfonamide compounds in inhibiting HIV replication, providing a basis for further development of antiviral drugs .

Industrial Applications

The industrial utility of Benzenesulfonamide, N-(2-chloro-1-phenylethyl)-4-methyl-, extends to:

- Dyes and Pigments : The compound serves as an intermediate in the production of various dyes and pigments used in textiles and plastics .

- Polymers : It is utilized in the synthesis of polymers that require specific chemical properties imparted by the sulfonamide group .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several benzenesulfonamide derivatives against resistant bacterial strains. Results showed that certain derivatives exhibited potent activity against strains resistant to conventional antibiotics, highlighting their potential as novel therapeutic agents .

Case Study 2: Anticancer Activity

Research focused on the anticancer effects of benzenesulfonamide compounds revealed that they could inhibit the growth of specific cancer cell lines through targeted action on metabolic pathways. This study provided insights into their mechanism of action and potential for drug development .

Data Table: Summary of Applications

| Application Area | Specific Uses | Examples/Notes |

|---|---|---|

| Biological | Antimicrobial | Effective against resistant strains |

| Anticancer | Inhibits tumor growth | |

| Anti-HIV | Potential antiviral properties | |

| Industrial | Dyes and Pigments | Intermediate for dye production |

| Polymers | Used in polymer synthesis |

作用机制

The mechanism of action of Benzenesulfonamide, N-(2-chloro-1-phenylethyl)-4-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The chloro group may also participate in hydrophobic interactions, enhancing the binding affinity of the compound to its target.

相似化合物的比较

Key Observations :

- Bioactivity : Thiophene-linked sulfonamides (e.g., Compound 26 in ) exhibit potent antiproliferative activity (IC₅₀ < 10 µM), outperforming doxorubicin in breast cancer models . The chloro-phenylethyl group in the target compound may similarly enhance cytotoxicity through halogen-mediated DNA intercalation or kinase inhibition.

- Synthetic Flexibility : Bromophenyl and benzothiazole analogs () demonstrate the adaptability of the benzenesulfonamide scaffold for introducing diverse pharmacophores .

Methodological Considerations

- Structural Validation : Programs like SHELX and WinGX are critical for resolving crystallographic data, while NMR and HRMS (as in –8) confirm purity and regiochemistry .

- Activity Screening : The SRB assay () is widely used for cytotoxicity profiling, offering high sensitivity and compatibility with high-throughput workflows .

生物活性

Benzenesulfonamides, including N-(2-chloro-1-phenylethyl)-4-methyl-, are a significant class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

1. Overview of Benzenesulfonamide Compounds

Benzenesulfonamides are characterized by the presence of a sulfonamide group attached to a benzene ring. They have been extensively studied for their pharmacological properties, including antimicrobial and anticancer activities. The compound N-(2-chloro-1-phenylethyl)-4-methyl- is particularly notable for its potential interactions with various biological targets.

The biological activity of N-(2-chloro-1-phenylethyl)-4-methyl- is largely attributed to its ability to inhibit specific enzymes, particularly carbonic anhydrases (CAs). These enzymes play critical roles in physiological processes such as respiration and acid-base balance. The sulfonamide group mimics natural substrates, allowing the compound to bind effectively to the active sites of these enzymes, thereby inhibiting their activity .

3.1 Antimicrobial Activity

Research indicates that benzenesulfonamides exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzenesulfonamide can inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) values for various derivatives suggest that some compounds possess comparable efficacy to established antibiotics .

3.2 Anticancer Properties

N-(2-chloro-1-phenylethyl)-4-methyl- has also been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cells by modulating pathways involved in cell survival and proliferation. For example, a study highlighted that certain benzenesulfonamide derivatives showed promising results in reducing tumor growth in animal models .

Case Study 1: Cardiovascular Effects

A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that specific derivatives significantly reduced perfusion pressure and coronary resistance, suggesting potential applications in cardiovascular therapies .

| Compound Name | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | Baseline |

| Benzenesulfonamide | 0.001 | Decreased |

| Compound 2 | 0.001 | Decreased |

| Compound 3 | 0.001 | Decreased |

Case Study 2: Enzyme Inhibition

In another investigation, several benzenesulfonamide derivatives were screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Notably, certain compounds demonstrated substantial inhibitory activity against AChE, with IC50 values indicating their potential as therapeutic agents for neurodegenerative diseases like Alzheimer's .

5. Research Findings

Recent research has expanded the understanding of the biological activity of N-(2-chloro-1-phenylethyl)-4-methyl-. Key findings include:

- High Affinity Inhibition : Some derivatives were designed to selectively inhibit carbonic anhydrase isozymes with high affinity, demonstrating their potential as targeted therapeutics .

- Antioxidant Activity : Certain compounds exhibited antioxidant properties, contributing to their overall therapeutic profile by reducing oxidative stress in cells .

- Pharmacological Versatility : The versatility of benzenesulfonamides in treating various conditions—from infections to cancer—highlights their importance in medicinal chemistry .

常见问题

How can synthetic routes for N-(2-chloro-1-phenylethyl)-4-methylbenzenesulfonamide be optimized to improve yield and purity?

Basic Research Question

Optimization involves selecting coupling agents, controlling stoichiometry, and refining purification protocols. For example, reactions using carbodiimide-based coupling agents (e.g., EDC with HOBt) in dichloromethane at 0°C can minimize side reactions, as demonstrated in benzenesulfonamide syntheses . Purification via column chromatography (hexane/EtOAc gradients) or recrystallization from ethanol enhances purity . Monitoring reaction progress with TLC (e.g., chloroform:methanol 4.8:0.2) ensures timely termination to prevent degradation .

What spectral techniques are most effective for characterizing the structural features of this compound?

Basic Research Question

1H and 13C NMR are critical for confirming substituent positions and electronic environments. For example, the sulfonamide NH proton typically appears as a singlet near δ 7.5–8.0 ppm, while aromatic protons split into distinct multiplets based on substitution patterns . IR spectroscopy identifies sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H bends (~3300 cm⁻¹) . Mass spectrometry (ESI-MS or HRMS) verifies molecular weight and fragmentation patterns, particularly for halogenated derivatives .

How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Advanced Research Question

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles, critical for confirming stereochemistry . For example, the chloro and phenylethyl groups’ spatial arrangement can be validated against predicted van der Waals radii. WinGX software aids in data processing and visualization, while structure validation tools (e.g., PLATON) check for geometric outliers and twinning . High-resolution data (>1.0 Å) reduce uncertainty in electron density maps .

What strategies address conflicting spectral data or crystallographic results during structure elucidation?

Advanced Research Question

Contradictions between NMR and crystallographic data may arise from dynamic conformations in solution versus solid-state rigidity. For instance, rotational barriers in the N-phenylethyl group can lead to variable NMR splitting patterns, while X-ray data capture a single conformation . Combining DFT calculations (e.g., Gaussian) with experimental data reconciles discrepancies by modeling energetically favorable conformers . Cross-validating with alternative techniques like NOESY NMR or powder XRD ensures robustness .

How do substituents (e.g., chloro, methyl) influence the compound’s biological activity or physicochemical properties?

Advanced Research Question

The chloro group enhances lipophilicity (logP), impacting membrane permeability, while the methyl group on the benzene ring modulates electronic effects (Hammett σ values) and steric hindrance . Structure-activity relationship (SAR) studies on analogous benzenesulfonamides show that electron-withdrawing substituents (e.g., Cl) increase binding affinity to targets like NLRP3 inflammasomes by stabilizing charge-transfer interactions . Solubility can be tuned via co-solvents (e.g., DMSO/water mixtures) or prodrug strategies .

What computational methods predict the compound’s reactivity or interaction with biological targets?

Advanced Research Question

Docking simulations (AutoDock Vina, Schrödinger) model interactions with enzymes like carbonic anhydrase, where sulfonamide acts as a zinc-binding group . Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability in binding pockets over time. Quantitative structure-activity relationship (QSAR) models using descriptors like polar surface area or H-bond donors correlate structural features with inhibitory potency .

How can regioselectivity challenges in introducing multiple substituents be mitigated?

Advanced Research Question

Directed ortho-metalation (DoM) or protecting-group strategies ensure regioselective functionalization. For example, using a tert-butyloxycarbonyl (Boc) group to block reactive sites during sulfonylation . Transition-metal catalysis (e.g., CuAAC for click chemistry) enables precise triazole formation in multi-step syntheses . Kinetic vs. thermodynamic control in reaction conditions (e.g., low vs. high temperature) also directs substituent placement .

What analytical workflows validate synthetic intermediates and final products?

Basic Research Question

A tiered approach includes:

- Purity : HPLC with UV detection (λ = 254 nm) and C18 columns .

- Identity : FT-IR for functional groups and HRMS for exact mass .

- Stability : Accelerated degradation studies (40°C/75% RH) monitored by LC-MS .

- Reproducibility : Batch-to-batch comparison using 1H NMR integration ratios .

How does the compound’s crystal packing affect its solubility and bioavailability?

Advanced Research Question

Crystal lattice energy, influenced by hydrogen bonding (e.g., N-H···O=S interactions) and π-π stacking, determines solubility . Polymorph screening (via solvent recrystallization or slurry conversion) identifies forms with lower lattice energy. Co-crystallization with co-formers (e.g., nicotinamide) disrupts tight packing, enhancing dissolution rates .

What mechanistic insights explain the compound’s role in inhibiting specific biochemical pathways?

Advanced Research Question

The sulfonamide moiety chelates zinc ions in metalloenzymes (e.g., carbonic anhydrase), disrupting active-site geometry . Electrostatic potential maps (MEPs) reveal nucleophilic regions targeting cysteine residues in NLRP3, while MD simulations show allosteric effects from the phenylethyl group . Metabolite identification (via LC-MS/MS) tracks in vivo hydrolysis or oxidation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。